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Compound of Interest

Compound Name: 1,3-Dimethoxypropan-2-one

Cat. No.: B092439

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethoxypropan-
2-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1,3-
dimethoxypropan-2-one (also known as 1,3-dimethoxyacetone), a molecule of interest in
various chemical syntheses. Designed for researchers, scientists, and drug development
professionals, this document offers an in-depth interpretation of Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific
principles. We will explore the causality behind spectral features, provide field-proven
experimental protocols, and present the data in a clear, accessible format.

Molecular Structure and Overview

1,3-Dimethoxypropan-2-one (CAS No: 18664-32-9) is a symmetrical ketone with the
molecular formula CsH1003.[1] Its structure features a central carbonyl group flanked by two
methoxy-substituted methylene groups. This symmetry is a key determinant of its
spectroscopic signature, particularly in NMR. Understanding this structure is fundamental to
interpreting the data that follows.

Caption: Molecular Structure of 1,3-Dimethoxypropan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. Due to the symmetry of 1,3-dimethoxypropan-2-one, its NMR spectra are
relatively simple and highly informative.

'H NMR Spectroscopy

The proton NMR spectrum is characterized by two distinct signals, reflecting the two unique
proton environments in the molecule.

Table 1: Predicted *H NMR Data for 1,3-Dimethoxypropan-2-one

. Chemical Shift Lo . .
Signal Multiplicity Integration Assignment
(3, ppm)

-OCHs

a 3.39 Singlet 6H (Methoxy
protons)
-CHz-

b 4.15 Singlet 4H (Methylene
protons)

Data is based on prediction in D20. Actual values may vary based on solvent and experimental
conditions.[2]

Interpretation and Expertise:

The simplicity of the spectrum—two singlets—is a direct consequence of the molecule's Cz
symmetry axis passing through the carbonyl group.

» Signal (a) at ~3.39 ppm: This signal, integrating to 6 protons, is assigned to the two
equivalent methoxy groups (-OCHs). These protons are shielded relative to the methylene
protons and appear as a singlet because there are no adjacent protons with which to couple.

» Signal (b) at ~4.15 ppm: This signal, integrating to 4 protons, corresponds to the two
equivalent methylene groups (-CHz-). These protons are deshielded (shifted downfield) due
to the strong electron-withdrawing effect of the adjacent carbonyl group (C=0) and the ether
oxygen. They also appear as a singlet due to the absence of vicinal coupling partners.
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3C NMR Spectroscopy

The 13C NMR spectrum provides insight into the carbon framework. As with the proton
spectrum, the molecule's symmetry results in a simplified spectrum with three distinct signals.

Table 2: Predicted 13C NMR Data for 1,3-Dimethoxypropan-2-one

Signal Chemical Shift (6, ppm) Assighment

1 59.0 -OCHs (Methoxy carbons)
2 75.0 -CH:z- (Methylene carbons)

3 210.0 C=0 (Ketone carbonyl carbon)

Data is based on prediction. Actual values may vary based on solvent and experimental
conditions.[3]

Interpretation and Expertise:
The chemical shifts are highly characteristic of the functional groups present.

e Signal 1 at ~59.0 ppm: This upfield signal is assigned to the two equivalent methoxy
carbons. Its chemical shift is typical for an sp3 carbon singly bonded to an oxygen atom.[4]

e Signal 2 at ~75.0 ppm: The methylene carbons are shifted further downfield due to the
additive electron-withdrawing effects of the adjacent carbonyl group and the ether oxygen.

» Signal 3 at ~210.0 ppm: This highly deshielded signal is unequivocally assigned to the
carbonyl carbon. Ketone carbonyls typically resonate in the 205-220 ppm range, making this
a key diagnostic peak.[5]

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

Caption: Standard workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 1,3-dimethoxypropan-2-one is

dominated by absorptions from the carbonyl and C-O ether linkages.

Table 3: Characteristic IR Absorption Bands for 1,3-Dimethoxypropan-2-one

Wavenumber

Intensity Functional Group Vibration Mode
(cm™)
~1725 - 1715 Strong, Sharp Ketone (C=0) Stretch
~2950 - 2850 Medium C-H (sp3) Stretch

~1120 - 1080 | Strong | Ether (C-O-C) | Asymmetric Stretch |

Interpretation and Expertise:

Carbonyl (C=0) Stretch (~1715 cm~1): The most prominent feature in the IR spectrum is the
strong, sharp absorption band characteristic of a saturated aliphatic ketone. Its high intensity
is due to the large change in dipole moment during the stretching vibration. The position of
this band is a definitive indicator of the carbonyl group.

C-H Stretch (~2950-2850 cm~1): These medium-intensity bands correspond to the stretching
vibrations of the sp3-hybridized C-H bonds in the methoxy and methylene groups.

Ether (C-O-C) Stretch (~1100 cm~1): A strong absorption in this region is characteristic of the
C-O stretching vibration of the ether linkages. This band confirms the presence of the
methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1,3-dimethoxypropan-2-one (Molecular Weight: 118.13 g/mol ), electron

ionization (EI) would lead to characteristic fragmentation pathways.

Table 4: Proposed Key Fragments in the Electron lonization Mass Spectrum
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m/z (mass-to-charge) Proposed Fragment lon Fragmentation Pathway
118 [C5H1003]*e Molecular lon (M*e)

87 [M - OCHs]* Loss of a methoxy radical
73 [CH20CH2C=0]* a-cleavage

| 45 | [CH3OCH:]* | a-cleavage, base peak |
Interpretation and Expertise:

The fragmentation of 1,3-dimethoxypropan-2-one under EI-MS is governed by the stability of
the resulting carbocations. The primary fragmentation mechanism is a-cleavage (cleavage of

the bond adjacent to an oxygen atom).

e Molecular lon (m/z 118): The presence of the molecular ion peak confirms the molecular

weight of the compound.

o a-Cleavage: The C-C bonds adjacent to the carbonyl group are susceptible to cleavage.
Cleavage between the carbonyl carbon and a methylene carbon results in the formation of a

stable acylium ion at m/z 73.

o Base Peak (m/z 45): The most favorable fragmentation is the a-cleavage adjacent to the
ether oxygen, leading to the formation of the highly stable, resonance-stabilized
methoxymethyl cation ([CHsOCH:]*) at m/z 45. This fragment is expected to be the base
peak (most abundant ion) in the spectrum, a characteristic feature for methyl ethers.[6]
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Caption: Proposed key fragmentation pathways for 1,3-dimethoxypropan-2-one in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing
volatile compounds like 1,3-dimethoxypropan-2-one.

Caption: General workflow for the GC-MS analysis of a volatile organic compound.

Conclusion

The spectroscopic analysis of 1,3-dimethoxypropan-2-one provides a clear and consistent
structural confirmation. The symmetry of the molecule simplifies the *H and 3C NMR spectra
into a few distinct, easily assignable peaks. The IR spectrum is definitively characterized by a
strong carbonyl absorption, and the mass spectrum is predicted to be dominated by a-
cleavage, yielding a characteristic base peak at m/z 45. Together, these techniques provide a
robust analytical fingerprint, essential for quality control, reaction monitoring, and structural
verification in any research or development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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